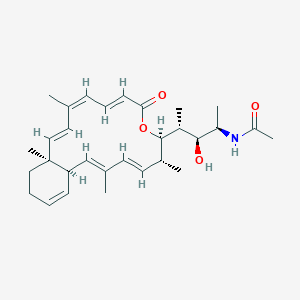
Adenine-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenine-13C5, also known as 6-Aminopurine-13C5, is a stable isotope-labeled compound of adenine. Adenine is one of the four nucleobases in the nucleic acid of DNA and RNA. It plays a crucial role in cellular respiration, forming both adenosine triphosphate (ATP) and the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). The 13C5 label indicates that five carbon atoms in the adenine molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenine-13C5 can be synthesized through various methods, one of which involves the incorporation of carbon-13 labeled precursors during the synthesis of adenine. A common method is the synthesis of purines under possible primitive earth conditions, where adenine is formed from hydrogen cyanide . This method can be adapted to include carbon-13 labeled cyanide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in a controlled environment to ensure the incorporation of the carbon-13 isotope. The process requires specialized equipment and conditions to maintain the purity and stability of the labeled compound. The production scale can vary depending on the demand for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
Adenine-13C5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.
Reduction: Reduction reactions can convert adenine derivatives to their corresponding reduced forms.
Substitution: Adenine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: 8-oxoadenine.
Reduction: Reduced adenine derivatives.
Substitution: Substituted adenine compounds with different functional groups.
Aplicaciones Científicas De Investigación
Adenine-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Helps in understanding DNA and RNA synthesis, repair, and replication processes.
Medicine: Used in metabolic studies to trace the pathways of adenine and its derivatives.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
Adenine-13C5 exerts its effects by participating in various biochemical processes. It acts as a component of DNA and RNA, playing a crucial role in genetic information storage and transfer. In cellular respiration, adenine is part of ATP, NAD, and FAD, which are essential for energy production and metabolic processes. The carbon-13 label allows researchers to trace the pathways and interactions of adenine in these processes .
Comparación Con Compuestos Similares
Adenine-13C5 can be compared with other isotope-labeled compounds, such as:
Adenine-15N5: Labeled with nitrogen-15 isotope.
Adenine-d3: Labeled with deuterium (hydrogen-2) isotope.
Adenine-13C10: Labeled with ten carbon-13 isotopes.
Uniqueness
This compound is unique due to its specific labeling with five carbon-13 isotopes, making it particularly useful for studying carbon-related biochemical processes. Its applications in tracing and understanding metabolic pathways set it apart from other labeled compounds .
Propiedades
Fórmula molecular |
C5H5N5 |
|---|---|
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
GFFGJBXGBJISGV-CVMUNTFWSA-N |
SMILES isomérico |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)

![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)


![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)

